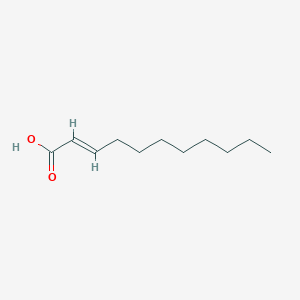

2-ウンデセン酸

概要

説明

- カルボン酸基の分子間水素結合C=O···H-O を介して対応する二量体が結合した酸二量体によって特徴付けられます .

- この化合物は、淡黄色から黄色の液体です。

(E)-2-ウンデセン酸: は、化学式 の α,β-不飽和カルボン酸です。

科学的研究の応用

化学: 有機合成におけるビルディングブロックとして使用されます。

生物学: 抗菌性について調査されています。

医学: 抗真菌治療における潜在的な用途。

産業: 産業的な用途は限られていますが、その誘導体は特殊化学品で使用される可能性があります。

作用機序

- 正確な作用機序は、状況によって異なりますが、細胞膜または酵素との相互作用を伴う可能性が高いです。

- 分子標的と経路については、さらなる研究が必要です。

類似化合物の比較

類似化合物: オレイン酸、リノール酸、パルミトレイン酸などの他の不飽和カルボン酸。

独自性: (E)-2-ウンデセン酸の独特の構造は、11個の炭素鎖と不飽和二重結合にあります。

生化学分析

Biochemical Properties

2-Undecenoic acid interacts with various biomolecules, particularly enzymes, proteins, and other cellular components. It has been suggested that many organic fatty acids, including 2-undecenoic acid, exert fungicidal or fungistatic actions . The toxic effect of 2-undecenoic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .

Cellular Effects

2-Undecenoic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating the metabolic activities of the cell . It has been shown to have a profound effect on pivotal processes in the cell wall, membrane assembly, lipid metabolism, and pathogenesis .

Molecular Mechanism

The mechanism of action of 2-undecenoic acid at the molecular level involves its interaction with biomolecules and changes in gene expression . It has been demonstrated that the toxic effect of 2-undecenoic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .

Temporal Effects in Laboratory Settings

The effects of 2-undecenoic acid over time in laboratory settings have not been extensively studied. It is known that 2-undecenoic acid possesses antifungal properties , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that 2-undecenoic acid is a precursor in the manufacture of aromatic chemicals, polymers, or modified silicones .

準備方法

合成経路: (E)-2-ウンデセン酸は、以下を含む様々な方法によって合成できます。

工業生産: 工業的には広く生産されていませんが、実験室規模で合成することができます。

化学反応の分析

反応: (E)-2-ウンデセン酸は、一般的な有機反応を起こします。

一般的な試薬と条件: 特定の試薬と条件は、目的の変換によって異なります。

主要な生成物: 主要な生成物には、ウンデカン酸とその誘導体が含まれます。

類似化合物との比較

Similar Compounds: Other unsaturated carboxylic acids, such as oleic acid, linoleic acid, and palmitoleic acid.

Uniqueness: (E)-2-Undecenoic acid’s unique structure lies in its 11-carbon chain and the unsaturated double bond.

If you need further details or have any specific questions, feel free to ask

特性

IUPAC Name |

(E)-undec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBBVTAVILYDIO-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859617 | |

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15790-94-0, 4189-02-0 | |

| Record name | trans-2-Undecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Undecenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-undecenoic acid in bacterial communication?

A1: 2-Undecenoic acid acts as a signaling molecule in the diffusible signal factor (DSF) system used by bacteria like Burkholderia cenocepacia []. This communication system influences bacterial behaviors like biofilm formation, motility, and the production of virulence factors [].

Q2: How does the structure of 2-undecenoic acid influence its interaction with catalysts?

A2: The crystal structure of 2-undecenoic acid reveals a molecule where the octyl chain forms an angle of approximately 60° with the acrylic acid fragment []. This structural characteristic can influence its interaction with catalysts. For instance, in the presence of Poly (β-cyclodextrin)-stabilized palladium nanoparticles, the catalytic activity is higher for 10-undecenoic acid compared to 2-undecenoic acid, suggesting a steric effect linked to inclusion complex formation [].

Q3: Are there specific applications of 2-undecenoic acid derivatives in food science?

A3: Yes, certain 2-undecenoic acid derivatives, specifically γ-lactones with unsaturation at the 2 or 3 positions, have been found to impart a characteristic "deep-fat fried" flavor to food products like cottonseed oil at low concentrations (2.5 ppm) []. These compounds also show promise in enhancing the flavor profile of margarine and snack foods [].

Q4: What analytical techniques are employed to study 2-undecenoic acid?

A4: Various analytical methods are used to investigate 2-undecenoic acid. Single reaction monitoring coupled with microfluidics-based chromatography helps quantify 2-undecenoic acid-related protein virulence factors in bacterial secretomes []. Additionally, structural characterization often involves infrared and mass spectrometry to confirm chemical structure [].

Q5: How do different reaction conditions impact the hydrogenation of 2-undecenoic acid?

A5: The hydrogenation of 2-undecenoic acid can be influenced by the reaction environment. Studies using colloidal dispersions of platinum and palladium protected by nonionic surfactants demonstrated regio-selectivity in the hydrogenation process []. Notably, 10-undecenoic acid was hydrogenated more rapidly than 2-undecenoic acid in these organized media, highlighting the impact of the surrounding environment on reaction kinetics [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)

![2-Propen-1-one, 1-[4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-](/img/structure/B108488.png)